![molecular formula C21H21NO2S B2360987 4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-71-3](/img/structure/B2360987.png)
4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
The compound “4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide” is a complex organic molecule. It seems to contain a biphenyl core, which is a structure consisting of two connected benzene rings . The “4’-methyl” and “N-phenethyl” parts suggest substitutions at specific positions on this biphenyl core . The “sulfonamide” part indicates the presence of a functional group that is typically involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of similar biphenyl compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement .
Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions, including electrophilic substitution and oxidative coupling . The specific reactions that “4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide” can undergo would depend on the exact structure and functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide” would depend on its specific structure. For instance, similar biphenyl compounds have a molecular weight of around 168.234 g/mol .
Scientific Research Applications
- Relevance : Researchers have investigated new fentanyl analogs, including the compound , to understand their metabolic pathways, potencies, and potential adverse effects. These analogs have emerged on global drug markets and are associated with addiction and severe outcomes, such as coma and death .
- Evidence : N-phenethyl-substituted morphinans exhibit increased antinociceptive potency compared to their N-methylanalogues. For instance, the N-phenethyl analog of oxymorphone demonstrated higher potency than oxymorphone itself .
- Findings : The pharmacological properties of these analogs were assessed, shedding light on their potential therapeutic applications .
- Activity Assessment : Their analgesic activities were evaluated, providing insights into structure-activity relationships .
Analgesic and Opioid Research
Antinociceptive Properties
Pharmacological Evaluation
Chemical Modifications and Analgesia
N-Substituent Variation in Opioids
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure and properties of the compound. Without specific information on “4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide”, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on a compound like “4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide” could involve exploring its potential applications in various fields, such as medicine or materials science. This would likely involve further studies on its synthesis, properties, and interactions with other compounds .
properties
IUPAC Name |
4-(4-methylphenyl)-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-7-9-19(10-8-17)20-11-13-21(14-12-20)25(23,24)22-16-15-18-5-3-2-4-6-18/h2-14,22H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSDZZGJQKAPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide |
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